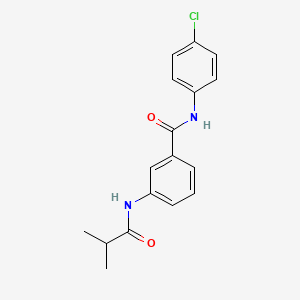
5-(1,3-benzothiazol-2-yl)-2-isobutyl-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-benzothiazol-2-yl)-2-isobutyl-1H-isoindole-1,3(2H)-dione, also known as BITID, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 5-(1,3-benzothiazol-2-yl)-2-isobutyl-1H-isoindole-1,3(2H)-dione is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, tumor growth, and oxidative stress. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities, as well as the ability to inhibit the growth of various cancer cell lines. This compound has also been shown to exhibit neuroprotective effects, as well as the ability to inhibit the production of reactive oxygen species (ROS) and the induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
5-(1,3-benzothiazol-2-yl)-2-isobutyl-1H-isoindole-1,3(2H)-dione has several advantages as a compound for use in lab experiments. This compound is relatively easy to synthesize, and it has been extensively studied for its potential applications in scientific research. However, there are also some limitations associated with the use of this compound in lab experiments. These include the need for further investigation into the mechanism of action of this compound, as well as the need for more comprehensive studies to determine the safety and efficacy of this compound in vivo.
Zukünftige Richtungen
There are many potential future directions for research on 5-(1,3-benzothiazol-2-yl)-2-isobutyl-1H-isoindole-1,3(2H)-dione. One possible avenue of investigation is the development of new drugs based on the structure of this compound. Another potential area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs that target specific enzymes or signaling pathways. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential applications in the treatment of various diseases.
Synthesemethoden
5-(1,3-benzothiazol-2-yl)-2-isobutyl-1H-isoindole-1,3(2H)-dione can be synthesized using a variety of methods, including the reaction of 2-isobutyl-1H-isoindole-1,3(2H)-dione with 2-aminobenzothiazole in the presence of a suitable catalyst. Other methods include the reaction of 2-isobutyl-1H-isoindole-1,3(2H)-dione with thiosemicarbazide, followed by cyclization with phosphorus oxychloride.
Wissenschaftliche Forschungsanwendungen
5-(1,3-benzothiazol-2-yl)-2-isobutyl-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in scientific research. This compound has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for further investigation. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities, as well as the ability to inhibit the growth of various cancer cell lines.
Eigenschaften
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-2-(2-methylpropyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-11(2)10-21-18(22)13-8-7-12(9-14(13)19(21)23)17-20-15-5-3-4-6-16(15)24-17/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMNVHLAEKJWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5793447.png)
![N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5793449.png)


![3-(3-methylphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5793472.png)
![4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid](/img/structure/B5793481.png)

![5-[(2,6-diethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5793503.png)

![4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5793526.png)
![4-ethyl-3-[(4-methoxybenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5793536.png)
![methyl {4-[(3,4-dimethylbenzoyl)amino]phenyl}acetate](/img/structure/B5793539.png)

